molecular formula C18H27FN2O4S B8492934 4-((n-((4-Fluorophenyl)sulfonyl)-n-methylamino)methyl)-1-tert-butoxycarbonylpiperidine

4-((n-((4-Fluorophenyl)sulfonyl)-n-methylamino)methyl)-1-tert-butoxycarbonylpiperidine

Cat. No. B8492934
M. Wt: 386.5 g/mol
InChI Key: CMJDCJHCFQPSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((n-((4-Fluorophenyl)sulfonyl)-n-methylamino)methyl)-1-tert-butoxycarbonylpiperidine is a useful research compound. Its molecular formula is C18H27FN2O4S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H27FN2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl 4-[[(4-fluorophenyl)sulfonyl-methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27FN2O4S/c1-18(2,3)25-17(22)21-11-9-14(10-12-21)13-20(4)26(23,24)16-7-5-15(19)6-8-16/h5-8,14H,9-13H2,1-4H3

InChI Key

CMJDCJHCFQPSOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(N-((4-Fluorophenyl)sulfonyl)aminomethyl)-1-tert-butoxycarbonylpiperidine (100 mg, 0.27 mmol, from Example 87, Step A) was added to a slurry of sodium hydride (12 mg, 60% in mineral oil, 0.30 mmol) in 5 mL of dry tetrahydrofuran at 0° C. under nitrogen. Methyl iodide (0.022 mL, 0.35 mmol) was then added. The reaction mixture was then allowed to warm to room temperature overnight. The mixture was diluted with diethyl ether and washed with 1N NaOH and brine. The solution was dried over Na2SO4, filtered and concentrated to provide 98 mg (94% yield) of the title compound. ESI−MS. M/z; (M+H)=387.0.
Name
4-(N-((4-Fluorophenyl)sulfonyl)aminomethyl)-1-tert-butoxycarbonylpiperidine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.022 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

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